molecular formula C17H15NO B13720774 5,7-Dimethyl-3-phenyl-2-quinolinol CAS No. 1031928-25-2

5,7-Dimethyl-3-phenyl-2-quinolinol

Cat. No.: B13720774
CAS No.: 1031928-25-2
M. Wt: 249.31 g/mol
InChI Key: FFXJZBFTYUIMQW-UHFFFAOYSA-N
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Description

5,7-Dimethyl-2-hydroxy-3-phenylquinoline is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields. Quinoline derivatives are widely used in medicinal chemistry due to their antimicrobial, antimalarial, anticancer, and anti-inflammatory properties . The presence of the quinoline nucleus in 5,7-Dimethyl-2-hydroxy-3-phenylquinoline contributes to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-2-hydroxy-3-phenylquinoline can be achieved through several synthetic routes. One common method involves the Skraup reaction, which is a classical synthesis protocol for quinoline derivatives. This reaction typically involves the condensation of aniline derivatives with glycerol in the presence of an acid catalyst . The reaction conditions include heating the mixture to high temperatures to facilitate the formation of the quinoline ring.

Industrial Production Methods

Industrial production of 5,7-Dimethyl-2-hydroxy-3-phenylquinoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-2-hydroxy-3-phenylquinoline undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,7-Dimethyl-2-hydroxy-3-phenylquinoline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dimethyl-2-hydroxy-3-phenylquinoline is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives. Its combination of methyl and phenyl groups at specific positions on the quinoline ring can influence its interaction with molecular targets and its overall pharmacological profile .

Properties

CAS No.

1031928-25-2

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

5,7-dimethyl-3-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C17H15NO/c1-11-8-12(2)14-10-15(13-6-4-3-5-7-13)17(19)18-16(14)9-11/h3-10H,1-2H3,(H,18,19)

InChI Key

FFXJZBFTYUIMQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C(=O)NC2=C1)C3=CC=CC=C3)C

Origin of Product

United States

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